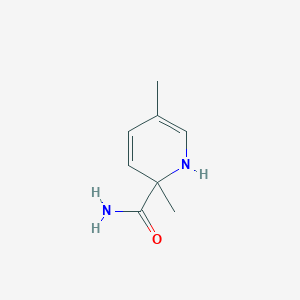
5-Brom-2-chlor-8-fluorchinolin
Übersicht
Beschreibung
5-Bromo-2-chloro-8-fluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the quinoline ring. The incorporation of these halogens imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-chloro-8-fluoroquinoline has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
It is known that quinolines, the family of compounds to which 5-bromo-2-chloro-8-fluoroquinoline belongs, are often inhibitors of various enzymes . These enzymes play crucial roles in numerous biological processes, including antibacterial, antineoplastic, and antiviral activities .
Mode of Action
Quinolines often interact with their targets by binding to the active sites of enzymes, thereby inhibiting their function . The presence of halogen atoms (bromine, chlorine, and fluorine) in 5-Bromo-2-chloro-8-fluoroquinoline may enhance its binding affinity and selectivity towards its targets.
Result of Action
As a member of the quinoline family, it is likely to exhibit antibacterial, antineoplastic, and antiviral activities .
Biochemische Analyse
Biochemical Properties
5-Bromo-2-chloro-8-fluoroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in DNA replication and repair, thereby affecting cellular processes. The interactions between 5-Bromo-2-chloro-8-fluoroquinoline and these biomolecules are primarily mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
The effects of 5-Bromo-2-chloro-8-fluoroquinoline on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Bromo-2-chloro-8-fluoroquinoline can modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 5-Bromo-2-chloro-8-fluoroquinoline exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes by binding to their active sites. This binding can prevent the enzymes from catalyzing their respective reactions, leading to a cascade of downstream effects. Furthermore, 5-Bromo-2-chloro-8-fluoroquinoline can interact with DNA and RNA, causing changes in gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
The temporal effects of 5-Bromo-2-chloro-8-fluoroquinoline in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and potency. In vitro studies have shown that 5-Bromo-2-chloro-8-fluoroquinoline remains stable under controlled conditions, but it may degrade when exposed to light or extreme pH levels. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-chloro-8-fluoroquinoline vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as reducing tumor growth or inhibiting viral replication. At high doses, 5-Bromo-2-chloro-8-fluoroquinoline can cause toxic or adverse effects, including organ damage and systemic toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant harm .
Metabolic Pathways
5-Bromo-2-chloro-8-fluoroquinoline is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The metabolic pathways of this compound include oxidation, reduction, and conjugation reactions, which convert it into more water-soluble metabolites for excretion. These metabolic processes can influence the overall pharmacokinetics and pharmacodynamics of 5-Bromo-2-chloro-8-fluoroquinoline .
Transport and Distribution
The transport and distribution of 5-Bromo-2-chloro-8-fluoroquinoline within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cells, 5-Bromo-2-chloro-8-fluoroquinoline can bind to specific transporters or binding proteins, influencing its localization and accumulation. The distribution of this compound within tissues can determine its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 5-Bromo-2-chloro-8-fluoroquinoline plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 5-Bromo-2-chloro-8-fluoroquinoline may accumulate in the nucleus, where it can interact with DNA and RNA, or in the mitochondria, affecting cellular energy production. The subcellular localization of this compound can influence its overall biological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-8-fluoroquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of quinoline derivatives. For instance, the bromination and chlorination of 8-fluoroquinoline can be achieved using bromine and chlorine reagents under controlled conditions . The reaction conditions often include the use of solvents like acetic acid or dichloromethane and catalysts such as iron or aluminum chloride to facilitate the halogenation process .
Industrial Production Methods
On an industrial scale, the production of 5-Bromo-2-chloro-8-fluoroquinoline may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, thereby optimizing the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-chloro-8-fluoroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxide derivatives or reduction to yield partially or fully hydrogenated products.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of catalysts like iron(III) chloride are employed.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) are utilized.
Major Products Formed
The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and hydrogenated quinoline derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-8-fluoroquinoline
- 4-Bromo-3-chloro-8-fluoroquinoline
- 4-Bromo-5,8-difluoroquinoline
- 4-Bromo-7,8-difluoroquinoline
- 4-Bromo-7-fluoroquinoline
- 4-Chloro-8-fluoroquinoline
- 3,4-Dichloro-8-fluoroquinoline
Uniqueness
Compared to similar compounds, 5-Bromo-2-chloro-8-fluoroquinoline is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the quinoline ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity, making it a valuable compound for targeted applications in research and industry .
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-8-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-6-2-3-7(12)9-5(6)1-4-8(11)13-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRNGQQMOINZCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=CC(=C21)Br)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101296362 | |
| Record name | 5-Bromo-2-chloro-8-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101296362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215767-73-9 | |
| Record name | 5-Bromo-2-chloro-8-fluoroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215767-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-chloro-8-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101296362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




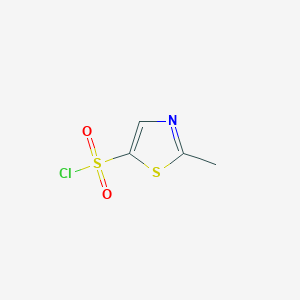

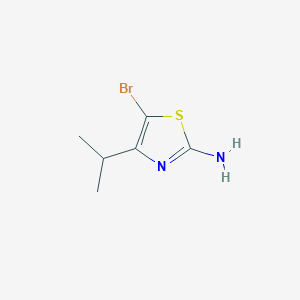
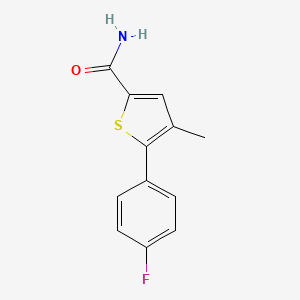


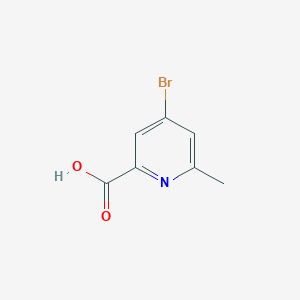
![1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine](/img/structure/B1442375.png)
